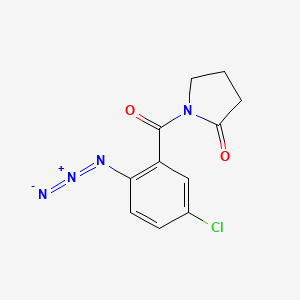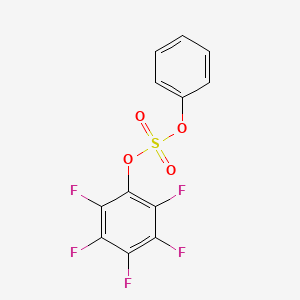
Methanesulfonic acid;4-methoxybutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid;4-methoxybutan-1-ol is a compound that combines methanesulfonic acid, a strong organic acid, with 4-methoxybutan-1-ol, an alcohol. Methanesulfonic acid is known for its strong acidity and is used in various industrial applications due to its non-volatile and non-oxidizing nature. 4-methoxybutan-1-ol is an alcohol that can be used as a solvent or intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane in an electrochemical reactor. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode. The reaction is carried out at elevated pressure, moderate temperature, and suitable current density to achieve high concentration and selectivity .
4-methoxybutan-1-ol can be synthesized through the reaction of 4-chlorobutan-1-ol with methanol in the presence of a base. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This method is used by companies like Arkema to produce high-purity methanesulfonic acid .
化学反応の分析
Types of Reactions
Methanesulfonic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: The alcohol group in 4-methoxybutan-1-ol can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group in 4-methoxybutan-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: 4-methoxybutane.
Substitution: Various substituted 4-methoxybutan-1-ol derivatives.
科学的研究の応用
Methanesulfonic acid;4-methoxybutan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in esterification and alkylation reactions.
Biology: Employed in the study of enzyme mechanisms and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug formulation and delivery.
作用機序
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to act as a catalyst in various chemical reactions. The alcohol group in 4-methoxybutan-1-ol can participate in hydrogen bonding and other interactions, influencing the reactivity and solubility of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Sulfuric Acid: Another strong acid used in similar applications but more corrosive and volatile.
Hydrochloric Acid: Commonly used in industrial processes but less stable and more hazardous.
Trifluoromethanesulfonic Acid: Stronger acid but more expensive and less environmentally friendly.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, non-volatility, and non-oxidizing nature, making it safer and more environmentally friendly compared to other strong acids. 4-methoxybutan-1-ol adds versatility as a solvent and intermediate in organic synthesis, enhancing the compound’s overall utility .
特性
CAS番号 |
823226-17-1 |
|---|---|
分子式 |
C6H16O5S |
分子量 |
200.26 g/mol |
IUPAC名 |
methanesulfonic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4) |
InChIキー |
QSNCDASSYURBHM-UHFFFAOYSA-N |
正規SMILES |
COCCCCO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)

![3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14215764.png)
![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)


![{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene](/img/structure/B14215793.png)
![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)

![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
